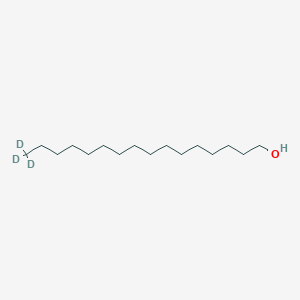
16,16,16-trideuteriohexadecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16,16,16-Trideuteriohexadecan-1-ol is a deuterated analog of hexadecan-1-ol, where three hydrogen atoms at the 16th carbon position are replaced by deuterium atoms. This compound is a type of fatty alcohol with the molecular formula C16H33DO. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16,16,16-trideuteriohexadecan-1-ol typically involves the deuteration of hexadecan-1-ol. One common method is the catalytic exchange reaction, where hexadecan-1-ol is reacted with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The purity of the final product is crucial, and additional purification steps such as distillation or chromatography may be employed to achieve the desired quality.
化学反应分析
Types of Reactions
16,16,16-Trideuteriohexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hexadecane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Hexadecanal or hexadecanoic acid.
Reduction: Hexadecane.
Substitution: Various alkyl halides or other substituted derivatives.
科学研究应用
16,16,16-Trideuteriohexadecan-1-ol is valuable in scientific research due to its deuterium content. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of fatty alcohols in biological systems.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in the body.
Industry: Utilized in the development of deuterated materials with unique properties for various industrial applications.
作用机制
The mechanism of action of 16,16,16-trideuteriohexadecan-1-ol is primarily related to its role as a fatty alcohol. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. The presence of deuterium atoms can alter the rate of metabolic reactions, providing insights into the pathways and enzymes involved. The compound’s interactions with molecular targets and pathways are similar to those of non-deuterated hexadecan-1-ol but with potential differences in reaction kinetics due to the isotope effect.
相似化合物的比较
Similar Compounds
Hexadecan-1-ol: The non-deuterated analog with similar chemical properties but different isotopic composition.
Octadecan-1-ol: A longer-chain fatty alcohol with similar applications and properties.
1-Tridecanol: A shorter-chain fatty alcohol with different physical and chemical characteristics.
Uniqueness
16,16,16-Trideuteriohexadecan-1-ol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotope effect can lead to differences in reaction rates and metabolic pathways, making it a valuable tool for studying complex biochemical processes. Its deuterated nature also enhances its stability and resistance to certain types of degradation, making it useful in various industrial applications.
属性
分子式 |
C16H34O |
|---|---|
分子量 |
245.46 g/mol |
IUPAC 名称 |
16,16,16-trideuteriohexadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3 |
InChI 键 |
BXWNKGSJHAJOGX-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCO |
规范 SMILES |
CCCCCCCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


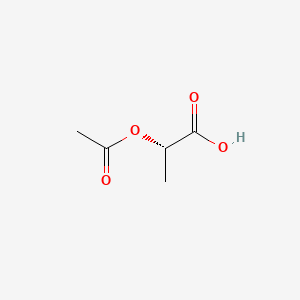
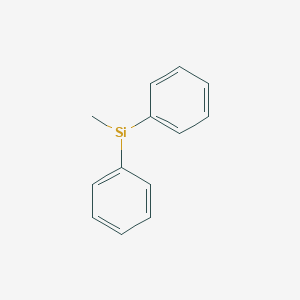
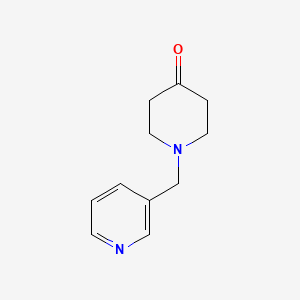

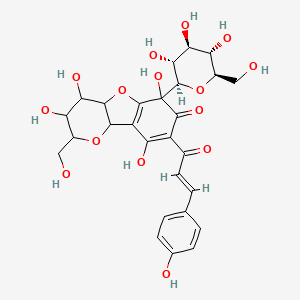
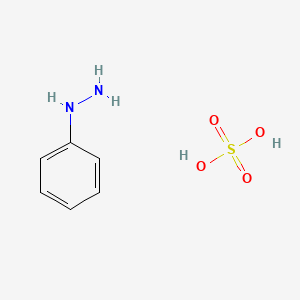
![6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1368180.png)
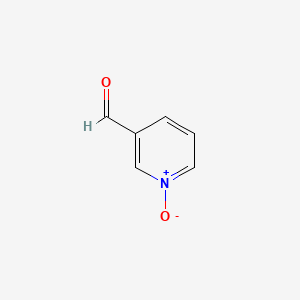
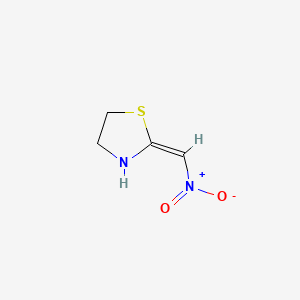
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1368187.png)
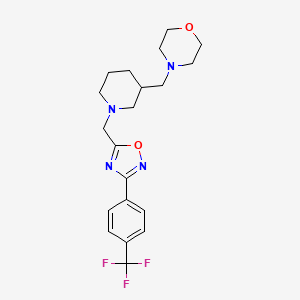
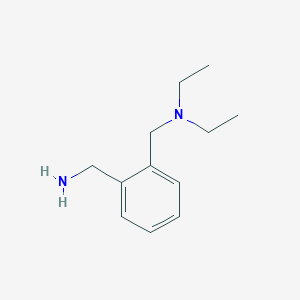
![1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1368196.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1368197.png)
